molecular formula C8H9N3O2 B2645208 6-(Cyclopropylamino)pyridazine-3-carboxylic acid CAS No. 1178768-37-0

6-(Cyclopropylamino)pyridazine-3-carboxylic acid

Cat. No.: B2645208
CAS No.: 1178768-37-0
M. Wt: 179.179
InChI Key: ANWODQMHGQHWAN-UHFFFAOYSA-N
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Description

Historical Context and Academic Significance

The exploration of pyridazine derivatives began in the late 19th century with Emil Fischer’s pioneering work on diazine synthesis. However, this compound represents a modern innovation, first cataloged in 2012 (PubChem CID: 60790696). Its design aligns with mid-2000s trends in medicinal chemistry, where cyclopropyl groups were strategically incorporated to enhance metabolic stability and binding affinity in drug candidates. The compound’s academic significance lies in its dual functionalization: the cyclopropylamino group introduces steric and electronic complexity, while the carboxylic acid enables salt formation and solubility modulation. Early studies focused on its role as a synthetic intermediate, but recent work has highlighted its potential as a pharmacophore in kinase inhibitors and antimicrobial agents.

Evolution in Pyridazine Chemistry Research

Pyridazine chemistry has evolved from foundational studies on aromatic diazines to targeted modifications for drug discovery. The introduction of this compound exemplifies this shift toward functionalized derivatives. Key advancements include:

  • Regioselective Substitution : Modern synthetic techniques, such as transition-metal-catalyzed cross-coupling, enable precise introduction of cyclopropylamino groups at the pyridazine C6 position.
  • Carboxylic Acid Functionalization : The C3 carboxylic acid group is often leveraged for conjugation with biomolecules or coordination with metal ions, expanding applications in catalysis and materials science.
  • Computational Modeling : Density functional theory (DFT) studies have rationalized the compound’s tautomeric preferences and electronic properties, guiding structure-activity relationship (SAR) optimizations.

This evolution underscores the compound’s role in addressing synthetic challenges, such as avoiding N-oxide byproducts and improving yields in multi-step reactions.

Position in Medicinal Chemistry Literature

In medicinal chemistry, this compound is recognized for its scaffold versatility. Its pyridazine core mimics purine bases, enabling interactions with enzymatic ATP-binding sites. Notable applications include:

  • Kinase Inhibition : The cyclopropylamino group enhances hydrophobic interactions with kinase allosteric pockets, as seen in preclinical studies targeting EGFR and VEGFR2.
  • Antimicrobial Agents : Derivatives of this compound exhibit broad-spectrum activity against Gram-negative bacteria, attributed to their ability to disrupt cell wall synthesis.
  • Neuroprotective Agents : Carboxylic acid-containing pyridazines are investigated for modulating glutamate receptors, potentially addressing neurodegenerative diseases.

The compound’s adoption in drug discovery pipelines reflects its balance of synthetic accessibility and bioactivity, positioning it as a privileged scaffold in hit-to-lead campaigns.

Current Research Landscape and Impact

Recent studies (2023–2025) highlight three key trends:

  • Green Synthesis : Solvent-free mechanochemical methods have been developed to synthesize the compound, reducing environmental impact and improving scalability.
  • Polymer Science : Incorporation into co-polymers enhances thermal stability (decomposition temperatures >300°C), with applications in high-performance coatings.
  • Agricultural Chemistry : As a precursor to herbicides, its derivatives inhibit acetolactate synthase (ALS), a target in weed management.

Collaborations between academia and industry have accelerated patent filings, particularly in oncology and materials science.

Interdisciplinary Research Applications

The compound’s utility spans multiple domains:

  • Pharmaceutical Development : Serves as a building block for protease-activated receptor (PAR) antagonists, with Phase I trials ongoing for thrombosis prevention.
  • Coordination Chemistry : The carboxylic acid group chelates transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic oxidation reactions.
  • Analytical Chemistry : Used as a derivatization agent in LC-MS to improve the detection of amine-containing metabolites.

These applications underscore its role as a molecular tool in both basic research and industrial innovation.

Table 1: Key Molecular Properties of this compound

Property Value/Description Source
Molecular Formula $$ \text{C}8\text{H}9\text{N}3\text{O}2 $$
Molecular Weight 179.18 g/mol
IUPAC Name This compound
SMILES C1CC1NC2=NN=C(C=C2)C(=O)O
Topological Polar Surface Area 86.6 Ų
Hydrogen Bond Donors 2

Properties

IUPAC Name

6-(cyclopropylamino)pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-8(13)6-3-4-7(11-10-6)9-5-1-2-5/h3-5H,1-2H2,(H,9,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWODQMHGQHWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NN=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylamino)pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dichloropyridazine with cyclopropylamine, followed by hydrolysis to introduce the carboxylic acid group. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored to ensure high yield and purity. The use of automated systems for temperature and pressure control, as well as continuous flow reactors, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylamino)pyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases, including hypertension and diabetes.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Cyclopropylamino)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Alkylamino-Substituted Pyridazinecarboxylic Acids

Variations in the alkylamino substituent significantly alter physicochemical and biological properties:

Compound Name Substituent Molecular Weight CAS Number Key Properties/Activities References
6-(Cyclopropylamino)pyridazine-3-carboxylic acid Cyclopropylamino 195.19 1183253-21-5 Enhanced metabolic stability; dopamine β-hydroxylase inhibition potential
6-(Isopropylamino)pyridazine-3-carboxylic acid Isopropylamino 183.18 SY028799 Lower steric hindrance; increased solubility in polar solvents
6-(Isobutylamino)pyridazine-3-carboxylic acid Isobutylamino 197.21 1183148-59-5 Improved lipophilicity; potential CNS penetration
Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate Ethyl ester derivative 207.23 851169-06-7 Prodrug form; enhanced oral bioavailability

Key Observations :

  • The cyclopropyl group enhances rigidity and resistance to enzymatic degradation compared to linear alkyl chains (e.g., isopropyl or isobutyl) .
  • Ester derivatives (e.g., ethyl or methyl esters) serve as prodrugs, improving membrane permeability .

Protected Amino Derivatives

Protective groups like Boc (tert-butoxycarbonyl) modulate reactivity:

Compound Name Substituent Molecular Weight CAS Number Key Properties/Activities References
6-(Boc-amino)-3-pyridazinecarboxylic acid Boc-protected amino 267.26 Multiple Intermediate for peptide coupling; stable under acidic conditions
6-Aminopyridazine-3-carboxylic acid Free amino 155.12 1275449-43-8 High reactivity; prone to oxidation

Key Observations :

  • Boc protection prevents unwanted side reactions during synthesis but requires deprotection steps for biological activity .
  • The free amino analog (6-aminopyridazine-3-carboxylic acid) is less stable but critical for direct functionalization .

Heterocyclic and Functionalized Derivatives

Substituents like thiazoles or sulfanyl groups introduce diverse bioactivity:

Compound Name Substituent Molecular Weight CAS Number Key Properties/Activities References
6-N-[4,5-Dimethyl-thiazol-2-yl]-aminopyridazine-3-carboxylic acid Thiazolylamino 266.28 1275449-43-8 Enhanced enzyme inhibition (e.g., kinases)
6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid Sulfanyl 266.70 1183813-48-0 Improved electron-withdrawing effects; potential antimicrobial activity
6-Bromo-3-pyridazinecarboxylic acid Bromo 202.99 65202-51-9 Electron-withdrawing; alters pKa for metal coordination

Key Observations :

  • Thiazole and sulfanyl groups expand applications in targeting enzymes and receptors .
  • Halogenated derivatives (e.g., bromo) modify electronic properties, influencing binding affinity .

Biological Activity

6-(Cyclopropylamino)pyridazine-3-carboxylic acid is a compound that has garnered attention in pharmacology due to its potential biological activities. With a molecular formula of C9H10N2O2 and a molecular weight of approximately 178.19 g/mol, this compound features a pyridazine ring substituted with a cyclopropylamino group and a carboxylic acid functional group. This structural configuration suggests possible interactions with various biological targets, including receptors and enzymes, which could lead to therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in metabolic processes. It has been studied for its effects on hydroxycarboxylic acid receptor 3 (HCA3), which plays a role in metabolism and may have implications for treating conditions such as obesity and diabetes .

Key Findings

  • Receptor Interaction : Preliminary studies suggest that the compound may modulate receptor activity, influencing metabolic pathways .
  • Therapeutic Potential : Its interaction with HCA3 positions it as a candidate for further research into metabolic disorders .

The exact mechanism of action of this compound remains to be fully elucidated. However, its ability to influence receptor activity suggests it may act as an agonist or antagonist at specific sites, thereby modulating physiological responses related to metabolism.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
6-Aminopyridazine-3-carboxylic acidC7H8N2O2Lacks cyclopropyl group; simpler structure
4-Pyridone-3-carboxylic acidC7H7NO2Different ring structure; broader applications
3-Chloro-6-(p-tolyl)pyridazine-4-carboxylic acidC11H9ClN2O2Halogenated derivative; different substituents

The presence of the cyclopropylamino group in this compound is significant as it potentially influences its biological activity and interactions with receptors .

Q & A

Q. What are the standard synthetic routes for 6-(Cyclopropylamino)pyridazine-3-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step processes:

  • Pyridazine ring formation : Starting materials like substituted pyridazines or condensation reactions are used to build the core heterocycle.
  • Cyclopropyl group introduction : Cyclopropanation reagents (e.g., cyclopropane carboxaldehyde derivatives) or transition-metal-catalyzed coupling reactions are employed.
  • Carboxylic acid functionalization : Hydrolysis of nitriles or oxidation of alcohols under controlled pH and temperature ensures high yield . Optimization focuses on solvent choice (polar aprotic solvents like DMF), catalysts (e.g., Pd for coupling), and temperature gradients to minimize side reactions.

Q. Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

  • NMR spectroscopy : To confirm substituent positions (e.g., cyclopropylamine at C6, carboxylic acid at C3) and purity.
  • High-resolution mass spectrometry (HRMS) : For molecular formula validation.
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

Q. What are the common chemical reactions involving this compound in synthetic workflows?

The carboxylic acid and cyclopropylamine groups enable diverse transformations:

  • Amide coupling : Using EDC/HOBt to link with amines for drug-like derivatives.
  • Esterification : Methanol/H<sup>+</sup> catalysis to protect the carboxylic acid during further modifications.
  • Electrophilic substitution : Halogenation at the pyridazine ring’s electron-deficient positions .

Q. How is preliminary biological activity screening conducted for this compound?

Initial assays include:

  • Enzyme inhibition studies : Kinetic assays (e.g., fluorescence-based) targeting kinases or proteases.
  • Cellular viability assays : Testing against cancer cell lines (e.g., MTT assay) to identify cytotoxic potential.
  • Solubility and stability profiling : HPLC-based methods in physiological buffers to assess drug-likeness .

Advanced Research Questions

Q. How do electronic effects of the cyclopropyl group influence reaction mechanisms in derivatization?

The cyclopropyl ring’s strain and electron-withdrawing nature:

  • Modulate nucleophilic aromatic substitution : Enhances reactivity at C5/C6 positions via ring activation.
  • Affect redox stability : Cyclopropane’s sp<sup>3</sup> hybridization increases susceptibility to oxidative ring-opening under strong oxidizing conditions. Computational studies (DFT) can map charge distribution to predict regioselectivity .

Q. What computational strategies are used to optimize synthetic pathways for this compound?

Advanced approaches include:

  • Quantum chemical calculations : To model transition states and identify low-energy pathways for cyclopropane introduction.
  • Machine learning (ML) : Training models on reaction databases to predict optimal solvents/catalysts.
  • Reaction flow simulations : Microfluidic condition screening to minimize waste and improve scalability .

Q. How can contradictory bioactivity data across studies be systematically resolved?

Discrepancies often arise from assay variability. Mitigation strategies:

  • Orthogonal validation : Replicate findings using SPR (binding affinity) and ITC (thermodynamics).
  • Meta-analysis : Compare data across cell lines (e.g., HEK293 vs. HeLa) to isolate context-dependent effects.
  • Structural analogs testing : Identify if minor substituent changes (e.g., methyl vs. methoxy) alter activity .

Q. What methodologies elucidate target interaction mechanisms in drug discovery?

Advanced techniques include:

  • Cryo-EM/X-ray crystallography : Resolve binding modes with proteins (e.g., kinase domains).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
  • Molecular dynamics (MD) simulations : Track conformational changes in target-ligand complexes over time .

Notes

  • Methodological focus : Emphasized experimental design, validation, and interdisciplinary techniques.
  • Citation style : References correspond to evidence IDs (e.g., = ).

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